molecular formula C8H17ClN2O B13584342 2-amino-3-cyclobutyl-N-methylpropanamidehydrochloride

2-amino-3-cyclobutyl-N-methylpropanamidehydrochloride

Cat. No.: B13584342
M. Wt: 192.68 g/mol
InChI Key: HRQPWYHQBMBMTN-UHFFFAOYSA-N
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Description

2-amino-3-cyclobutyl-N-methylpropanamide hydrochloride is a chemical compound with the molecular formula C8H17ClN2O. It is commonly used in scientific research, particularly in the study of neuromuscular junctions. This compound is known for its unique structure, which includes a cyclobutyl ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-cyclobutyl-N-methylpropanamide hydrochloride typically involves the reaction of cyclobutylamine with N-methylpropanamide under specific conditions. The reaction is usually carried out in the presence of a hydrochloric acid catalyst to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The process would be scaled up to accommodate larger quantities, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-cyclobutyl-N-methylpropanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are typically employed.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-amino-3-cyclobutyl-N-methylpropanamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for testing and calibration.

    Biology: Studied for its effects on neuromuscular junctions, providing insights into nerve-muscle interactions.

    Industry: Utilized in the synthesis of other complex organic compounds.

Mechanism of Action

The exact mechanism of action of 2-amino-3-cyclobutyl-N-methylpropanamide hydrochloride is not fully understood. it is believed to interact with specific molecular targets at the neuromuscular junction, affecting the transmission of nerve impulses to muscles. This interaction likely involves binding to receptors or enzymes that regulate neurotransmitter release and muscle contraction.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-cyclobutylpropanamide: Lacks the N-methyl group, making it less complex.

    N-methyl-2-amino-3-cyclobutylpropanamide: Similar structure but without the hydrochloride salt form.

Uniqueness

2-amino-3-cyclobutyl-N-methylpropanamide hydrochloride is unique due to its combination of a cyclobutyl ring and the N-methyl group, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research in various scientific fields.

Properties

Molecular Formula

C8H17ClN2O

Molecular Weight

192.68 g/mol

IUPAC Name

2-amino-3-cyclobutyl-N-methylpropanamide;hydrochloride

InChI

InChI=1S/C8H16N2O.ClH/c1-10-8(11)7(9)5-6-3-2-4-6;/h6-7H,2-5,9H2,1H3,(H,10,11);1H

InChI Key

HRQPWYHQBMBMTN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(CC1CCC1)N.Cl

Origin of Product

United States

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